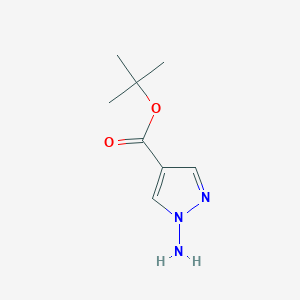

Tert-butyl 1-aminopyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 1-aminopyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions The tert-butyl group is a bulky substituent that provides steric hindrance, which can influence the reactivity and stability of the compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-aminopyrazole-4-carboxylate typically involves the reaction of tert-butyl 1H-pyrazole-4-carboxylate with an amine source. One common method is the reaction of tert-butyl 1H-pyrazole-4-carboxylate with ammonia or an amine under basic conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 1-aminopyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Applications De Recherche Scientifique

While "Tert-butyl 1-aminopyrazole-4-carboxylate" is not directly discussed in the provided search results, some related compounds and applications can be inferred. The search results mention the use of pyrazole derivatives in pharmaceutical research and development . Specifically, tert-butyl groups are used to modify pyrazole structures for various applications, including drug synthesis and development .

Synthesis of Pharmaceutical Intermediates

- ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE: This compound is used as a key intermediate in the synthesis of new drugs .

- 1-tert-butyl-5-amino-4-pyrazol-1, 3, 4-oxadiazole thioether compounds: These compounds have shown good activity against virus diseases caused by the tobacco mosaic virus (TMV) in experiments and possess better protective activity compared to other compounds of the same kind . The structural formula includes an alkyl group, a phenyl group, or a substituted phenyl group .

Development of PDE2A Inhibitors

- A novel series of pyrazolo[1,5-a]pyrimidine derivatives were created by combining structural features from two compound classes to deliver a new class of lead with no MDR1 liability . These inhibitors show potential for treating cognitive dysfunction in neuropsychiatric and neurodegenerative disorders .

- N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20 ) is a potent, brain-penetrating PDE2A inhibitor that is highly selective over other PDE families . It has shown dose-dependent increases in cGMP levels in the brain and improved cognitive function in a rat model of schizophrenia .

Other related compounds

Mécanisme D'action

The mechanism of action of tert-butyl 1-aminopyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 1H-pyrazole-4-carboxylate: This compound is similar but lacks the amino group, which can significantly alter its reactivity and applications.

Tert-butyl 3-amino-1H-pyrazole-1-carboxylate: This compound has the amino group in a different position, which can affect its chemical properties and biological activity.

Uniqueness

Tert-butyl 1-aminopyrazole-4-carboxylate is unique due to the specific positioning of the amino group and the tert-butyl group, which provides a distinct steric and electronic environment

Activité Biologique

Tert-butyl 1-aminopyrazole-4-carboxylate (TBAPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological mechanisms, pharmacological properties, and potential therapeutic applications of TBAPC, synthesizing findings from various studies.

Chemical Structure and Properties

This compound has the molecular formula C8H13N3O2 and is characterized by a pyrazole ring substituted with a tert-butyl group and a carboxylate moiety. The structure contributes to its lipophilicity and potential for biological interactions.

1. Antimicrobial Activity

Research indicates that TBAPC exhibits significant antimicrobial properties. A study demonstrated that derivatives of aminopyrazole compounds, including TBAPC, showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| TBAPC | Antibacterial | 32 |

| Reference | Antibacterial | 64 |

2. Anti-inflammatory Effects

TBAPC has been evaluated for its anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential use in treating inflammatory diseases .

3. Anticancer Potential

Several studies have explored the anticancer activity of TBAPC. It has shown selective cytotoxicity against cancer cell lines, particularly in breast cancer models (MDA-MB-231). The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Cancer) | 0.126 | 20 |

| MCF10A (Non-cancer) | 2.5 |

4. Enzyme Inhibition

TBAPC has been identified as an inhibitor of various enzymes, including cyclooxygenase (COX) and matrix metalloproteinases (MMPs). Its COX inhibitory activity suggests potential applications in pain management and anti-inflammatory therapies .

Case Studies

- In Vivo Efficacy : A murine model was used to assess the efficacy of TBAPC in reducing tumor growth. Mice treated with TBAPC showed a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent .

- Mechanistic Insights : Studies using molecular docking simulations revealed that TBAPC binds effectively to the active sites of COX enzymes, which correlates with its observed anti-inflammatory effects .

Propriétés

IUPAC Name |

tert-butyl 1-aminopyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)6-4-10-11(9)5-6/h4-5H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUAWAVYYHDSEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN(N=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.